molecular formula C19H17F6NO2S B2789348 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 1209726-74-8

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2789348
CAS No.: 1209726-74-8
M. Wt: 437.4
InChI Key: PXJWVTJODGBYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by:

  • 3,5-bis(trifluoromethyl) groups on the benzene ring, enhancing electron-withdrawing effects and lipophilicity.
  • A 4-(thiophen-2-yl)oxan-4-ylmethyl substituent on the amide nitrogen, introducing a heterocyclic oxane-thiophene moiety. This structural feature may influence π-π stacking, solubility, and bioavailability.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO2S/c20-18(21,22)13-8-12(9-14(10-13)19(23,24)25)16(27)26-11-17(3-5-28-6-4-17)15-2-1-7-29-15/h1-2,7-10H,3-6,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWVTJODGBYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by their integration into the benzamide structure. Common synthetic routes may involve:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism by which N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Compound Name Substituents on Benzamide Nitrogen Substituent Application Key Spectral/Functional Features
Target Compound 3,5-bis(trifluoromethyl) 4-(thiophen-2-yl)oxan-4-ylmethyl Undisclosed Expected C=O stretch (~1680 cm⁻¹), distinct CF₃ signals in ¹⁹F NMR
Sodium Salt () 2-Cl, 4-(trifluoromethyl) 1-methyl-1H-tetrazol-5-yl Herbicide Absence of S-H (IR), Cl and CF₃ substituents enhance herbicidal activity
Flutolanil () 2-(trifluoromethyl) 3-(1-methylethoxy)phenyl Fungicide C=O stretch (~1660 cm⁻¹), OCH(CH₃)₂ signals in ¹H NMR
Triazole Derivatives () 4-(phenylsulfonyl) 2,4-difluorophenyl-triazole Research compounds Thione C=S stretch (~1250 cm⁻¹), NH bands (3278–3414 cm⁻¹)
Key Observations:

Trifluoromethyl Groups: The bis-trifluoromethyl substitution in the target compound likely increases lipophilicity and metabolic stability compared to mono-substituted analogs like Flutolanil or the sodium salt in . This could enhance membrane permeability in pharmaceutical contexts. In agrochemicals (e.g., ), trifluoromethyl groups improve resistance to degradation, critical for herbicidal activity .

Substituents like 2,4-difluorophenyl () or 1-methyltetrazole () are tailored for specific biological targets, suggesting the target compound’s substituent may optimize binding to undisclosed receptors.

Spectral Confirmation :

  • IR spectroscopy (e.g., C=O and C=S stretches) and NMR (CF₃, aromatic proton signals) are critical for confirming tautomerism and substituent positions in related compounds . The target compound’s spectral data would align with these methods.

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17F6NO2S
  • Molecular Weight : 437.3992 g/mol
  • CAS Number : 1209726-74-8
  • SMILES Notation : O=C(c1cc(cc(c1)C(F)(F)F)C(F)(F)F)NCC1(CCOCC1)c1cccs1

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related compound demonstrated promising inhibitory effects against HCT116 cell lines, showcasing a reduction in tumor volume in xenograft models. Specifically, the compound reduced tumor mass volume by 60% and 47% at doses of 45 mg/kg and 80 mg/kg over a period of 16 days, respectively .

The mechanism underlying the biological activity of this compound may involve the inhibition of histone deacetylases (HDACs). Compounds that share structural similarities with this compound have been shown to act as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Study on Antitumor Effects

A study published in Drug Target Insights reported on a series of thiophene-substituted benzamides, highlighting their potential as HDAC inhibitors. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene moiety could enhance biological activity .

Comparative Analysis with Other Compounds

Compound NameActivity TypeDoseTumor Volume Reduction (%)
This compoundAntitumor45 mg/kg60%
MS-275Antitumor45 mg/kg51%
Compound 8bAntitumor80 mg/kg47%

Q & A

Q. What are the optimal synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:

  • Reagents : Use of sodium pivalate to facilitate nucleophilic substitution and O-benzyl hydroxylamine hydrochloride as a precursor .
  • Conditions : Reactions should be conducted under inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents like dichloromethane or acetonitrile. Thermal instability of intermediates necessitates avoiding prolonged storage and exposure to light .
  • Purification : Immediate transfer of intermediates to subsequent steps is critical to prevent decomposition. Column chromatography with gradients of ethyl acetate/hexane is recommended for isolation .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm substituent positions and trifluoromethyl groups. Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves 3D conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R-values < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can contradictory data between NMR and mass spectrometry results be resolved?

Methodological Answer:

  • Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments) to rule out solvent or impurity effects.
  • High-Resolution Crystallography : Use SHELX-refined X-ray data to confirm bond connectivity and resolve ambiguities in spectral assignments .
  • Isotopic Labeling : Introduce 19^{19}F labels to track trifluoromethyl groups and validate peak assignments in complex spectra .

Q. What strategies mitigate thermal instability during synthesis and storage?

Methodological Answer:

  • Inert Handling : Use Schlenk lines or gloveboxes for air-sensitive intermediates. Store compounds under argon at -20°C .
  • Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures to slow decomposition. Avoid prolonged heating; use microwave-assisted synthesis for faster reaction times .
  • Real-Time Monitoring : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures, guiding safe handling protocols .

Q. What are the mutagenicity risks, and what safety protocols should be followed?

Methodological Answer:

  • Risk Assessment : Conduct Ames II testing to evaluate mutagenic potential. Comparative analysis with benzyl chloride (a known mutagen) provides a safety benchmark .
  • Protocols : Use fume hoods for all reactions. Wear nitrile gloves, lab coats, and safety goggles. Dispose of waste via halogenated solvent disposal streams .

Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro Assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
  • Target Identification : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the compound’s X-ray-derived conformation. Validate with surface plasmon resonance (SPR) binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.